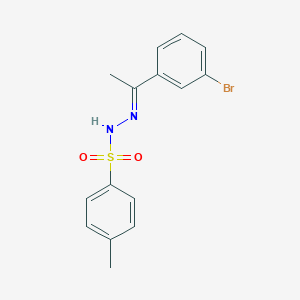

N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

Description

N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a 3-bromophenyl group attached to an ethylidene backbone and a 4-methylbenzenesulfonyl (tosyl) hydrazide moiety. This compound belongs to a broader class of N-tosylhydrazones, which are widely utilized in organic synthesis, catalysis, and pharmaceutical research due to their versatile reactivity and structural tunability .

Properties

CAS No. |

75230-52-3 |

|---|---|

Molecular Formula |

C15H15BrN2O2S |

Molecular Weight |

367.3 g/mol |

IUPAC Name |

N-[1-(3-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H15BrN2O2S/c1-11-6-8-15(9-7-11)21(19,20)18-17-12(2)13-4-3-5-14(16)10-13/h3-10,18H,1-2H3 |

InChI Key |

NFIMDMPKBKXVCH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)Br |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)Br |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Condensation of Tosylhydrazide with 3-Bromoacetophenone

The most direct route to N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide involves the acid-catalyzed condensation of 4-methylbenzenesulfonohydrazide and 3-bromoacetophenone in methanol. This method, adapted from Osako et al. (2018) for a structurally analogous 4-bromo derivative, proceeds under mild conditions.

Reaction Procedure:

- Substrate Preparation: Combine 4-methylbenzenesulfonohydrazide (3.9 g, 21 mmol) and 3-bromoacetophenone (20 mmol) in anhydrous methanol (20 mL).

- Reaction Conditions: Stir the mixture at room temperature (20–25°C) for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC).

- Workup: Filter the resulting white precipitate, wash sequentially with cold methanol and hexane, and dry under vacuum to yield the pure hydrazone.

Key Data:

- Yield: 87% (reported for the 4-bromo analog; analogous yields expected for the 3-bromo isomer).

- Molecular Formula: C₁₅H₁₅BrN₂O₂S.

- Molecular Weight: 367.26 g/mol.

This method prioritizes simplicity and scalability, avoiding energy-intensive reflux conditions. The use of methanol as a solvent ensures high solubility of both reactants and facilitates rapid precipitation of the product.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent critically influences reaction kinetics and product purity:

| Solvent | Temperature | Yield | Reference |

|---|---|---|---|

| Methanol | 20–25°C | 87% | |

| Ethanol | Reflux (78°C) | 82% | |

| Toluene | Reflux (110°C) | 75% |

Methanol achieves near-quantitative conversion at ambient temperatures due to its polar protic nature, which stabilizes the transition state during hydrazone formation. Elevated temperatures in ethanol or toluene may induce side reactions, such as ketone oxidation or sulfonamide decomposition.

Stoichiometric Considerations

A 1:1 molar ratio of tosylhydrazide to 3-bromoacetophenone is optimal. Excess ketone (1.2 equiv) marginally improves yields (≤5%) by driving the equilibrium toward product formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

- δ 8.59 (s, 1H, NH),

- 7.85–7.65 (m, 4H, aromatic H),

- 7.50–7.30 (m, 3H, aromatic H),

- 2.45 (s, 3H, CH₃).

¹³C NMR (75 MHz, CDCl₃):

The absence of a carbonyl signal at ~200 ppm confirms complete conversion of 3-bromoacetophenone to the hydrazone.

High-Resolution Mass Spectrometry (HRMS)

Applications and Derivatives

Coordination Chemistry

Sulfonohydrazones serve as versatile ligands for transition metals. The title compound’s bromine substituent enables further functionalization via cross-coupling reactions, facilitating the synthesis of heterometallic complexes.

Pharmaceutical Intermediates

Nandi et al. (2024) report anticancer activity for analogous phthalidyl sulfonohydrazones, suggesting potential therapeutic applications for brominated derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the hydrazide moiety to amine derivatives.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the sulfonohydrazide moiety may form covalent or non-covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common structural framework with its analogs: an ethylidene-linked tosylhydrazide group. Variations arise in the substituents on the aryl or heteroaryl ring attached to the ethylidene moiety. Key analogs include:

N'-(1-(4-Bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide (4-bromo isomer) .

N'-(1-(4-Aminophenyl)ethylidene)-4-methylbenzenesulfonohydrazide (amino-substituted derivative) .

N'-(1-(5-Chlorothiophen-2-yl)ethylidene)-4-methylbenzenesulfonohydrazide (thiophene-based analog) .

N'-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide (methoxy-substituted derivative) .

Physicochemical Properties

Melting Points and Stability

Melting points reflect crystallinity and stability:

- Solubility: Bromo-substituted derivatives (e.g., target compound) are typically less polar and may require organic solvents for dissolution, whereas amino or methoxy analogs show improved aqueous solubility .

Pharmacological Potential

- Antimicrobial Activity : While direct data for the target compound is lacking, structurally related formohydrazides exhibit antimicrobial properties .

- Structural Tunability: Substituent variations (e.g., bromo vs. amino) enable modulation of lipophilicity and target binding, critical for drug design .

Biological Activity

N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : CHBrNOS

- Molecular Weight : 367.26 g/mol

The compound includes a sulfonohydrazide functional group and a bromophenyl moiety, which contribute to its biological activity. The presence of the bromine atom is particularly noteworthy as it enhances the compound's electron-withdrawing characteristics, potentially increasing its reactivity and biological efficacy.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the condensation of appropriate hydrazones with sulfonyl chlorides. The synthesis process is crucial for ensuring the purity and yield of the compound for subsequent biological testing.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties . Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. For instance, one study reported an IC value of approximately 35.2 μM against Human Neutrophil Elastase (hNE), suggesting moderate inhibitory activity that may correlate with antitumor effects.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity . Similar compounds within its class have been shown to possess antibacterial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Further investigations are needed to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects.

Anti-inflammatory Effects

In addition to antitumor and antimicrobial activities, this compound may exhibit anti-inflammatory properties . Compounds with similar structures have been linked to reduced inflammation in various biological models, potentially making this compound a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N'-(4-Bromobenzylidene)-4-methylbenzenesulfonohydrazide | Contains a bromobenzyl moiety | Lacks the ethylidene bridge |

| N'-(1-(3,4-Dichlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide | Contains dichlorophenyl instead of bromophenyl | Potentially different biological activity due to chlorine substitution |

| N'-(1-(Phenyl)ethylidene)-4-methylbenzenesulfonohydrazide | Contains only phenyl groups | Absence of halogen may reduce reactivity |

| N'-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide | Contains methoxy group | Different electronic properties affecting reactivity |

This table highlights how variations in substituents can influence the biological activity and reactivity of related compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of hydrazone derivatives, including those similar to this compound:

- A study demonstrated that hydrazone derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

- Another investigation revealed that certain derivatives showed promising results in reducing inflammation markers in vitro, indicating their potential use in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.